6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine
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Description
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalyzed Suzuki cross-coupling reactions . For instance, the reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids can produce novel pyridine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds is often planar with deviations lower than 0.064 Å from the mean plane . The molecular geometry is stabilized by intermolecular C–H⋅ ⋅ ⋅ N and C–H⋅ ⋅ ⋅ O interactions which contribute to the stability of the crystal packing .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common chemical reaction associated with similar compounds . This reaction involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of organoboron reagents .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine involves the reaction of 2-bromo-3-cyanopyridine with isopropylamine followed by cyclization with hydrazine hydrate.", "Starting Materials": [ "2-bromo-3-cyanopyridine", "isopropylamine", "hydrazine hydrate" ], "Reaction": [ "Step 1: 2-bromo-3-cyanopyridine is reacted with isopropylamine in the presence of a base such as potassium carbonate to form 2-bromo-3-(propan-2-ylamino)pyridine.", "Step 2: The resulting product from step 1 is then reacted with hydrazine hydrate in the presence of a base such as sodium acetate to form 6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine." ] } | |
CAS No. |
1784271-65-3 |
Molecular Formula |
C9H10BrN3 |
Molecular Weight |
240.1 |
Purity |
95 |
Origin of Product |
United States |
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